molecular formula C15H24O3 B14378564 7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one CAS No. 88153-59-7

7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one

Katalognummer: B14378564
CAS-Nummer: 88153-59-7
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: URWIFEUTUMNYAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a conjugated diene system

Eigenschaften

CAS-Nummer

88153-59-7

Molekularformel

C15H24O3

Molekulargewicht

252.35 g/mol

IUPAC-Name

7,10-dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one

InChI

InChI=1S/C15H24O3/c1-6-15(5,18)8-7-14(17)12(4)10-13(16)9-11(2)3/h6,9,14,17-18H,1,4,7-8,10H2,2-3,5H3

InChI-Schlüssel

URWIFEUTUMNYAW-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)CC(=C)C(CCC(C)(C=C)O)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one typically involves multi-step organic reactions. One common method includes the use of aldol condensation followed by selective hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methylidene group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce diols.

Wissenschaftliche Forschungsanwendungen

7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and conjugated diene system allow it to form hydrogen bonds and π-π interactions, respectively, which can modulate the activity of these targets. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dodecadienoic acid, 10,11-dihydroxy-3,7,11-trimethyl-, methyl ester: This compound shares a similar backbone but differs in functional groups and substitution patterns.

    Coumarin derivatives: These compounds have a similar conjugated system and hydroxyl groups but differ in their core structure.

Uniqueness

7,10-Dihydroxy-2,10-dimethyl-6-methyliden

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.